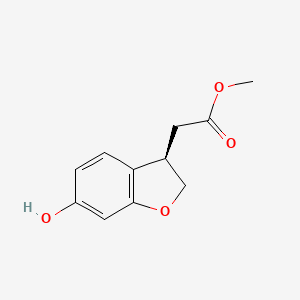

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Descripción general

Descripción

®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with a molecular formula of C10H10O4 It is a derivative of benzofuran, a bicyclic compound consisting of fused benzene and furan rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the esterification of ®-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH

Actividad Biológica

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, including anti-inflammatory and anticancer effects, as well as its pharmacological implications.

- Molecular Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- CAS Number : 1234474-58-8

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including this compound. These compounds have been shown to inhibit the production of inflammatory mediators in macrophages.

- Mechanism of Action : The compound inhibits the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), which are critical in the inflammatory response. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, compounds similar to this compound demonstrated significant inhibition of prostaglandin E2 (PGE2) production with IC50 values ranging from 1.48 to 28.1 µM depending on the specific structure of the derivatives tested .

2. Anticancer Properties

The anticancer potential of this compound has also been explored:

- Cell Proliferation Inhibition : In vitro studies indicated that certain benzofuran derivatives can inhibit the proliferation of cancer cells such as HCT116 colorectal adenocarcinoma cells. The compounds were tested at concentrations ranging from 10 to 100 µM, with significant reductions in cell viability observed at higher concentrations .

- Induction of Apoptosis : The same studies reported that treatment with these compounds led to an increase in apoptotic cells, as evidenced by TUNEL assays. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP-1 levels and a decrease in the anti-apoptotic protein Bcl-2 .

Data Table: Biological Activity Summary

Case Study 1: Anti-inflammatory Mechanism

In a study examining various benzofuran derivatives, it was found that compounds similar to this compound significantly reduced LPS-induced IL-6 and CCL2 production in macrophages. This suggests a potential therapeutic application for inflammatory diseases where cytokine levels are elevated .

Case Study 2: Anticancer Activity

A separate investigation assessed the effects of several benzofuran derivatives on HCT116 cells. Compounds were administered at varying concentrations, revealing that those with structural similarities to this compound exhibited notable antiproliferative effects and induced apoptosis through modulation of key cellular pathways .

Propiedades

IUPAC Name |

methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216103 | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234474-58-8 | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.